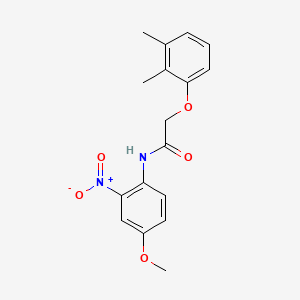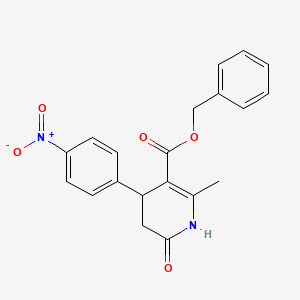
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as DMNA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine and agriculture. DMNA belongs to the class of nitroaromatic compounds and has a molecular weight of 337.34 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the production of reactive oxygen species (ROS), which play a role in various disease processes.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. In animal models, 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been found to reduce inflammation, oxidative stress, and tumor growth. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its low toxicity profile makes it a safe compound to work with. However, 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has several limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide. In medicine, further research is needed to elucidate the mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide and to determine its potential as a therapeutic agent for various diseases. In agriculture, more studies are needed to determine the efficacy of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide as a herbicide and its potential impact on the environment. Additionally, further research is needed to determine the safety profile of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide and its potential for human exposure.
Métodos De Síntesis
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide can be synthesized via a multi-step process involving the reaction of 2,3-dimethylphenol with 4-nitro-2-methoxyphenol in the presence of a base to form the intermediate product. This intermediate product is then reacted with acetic anhydride to yield 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been extensively studied for its potential applications in medicine and agriculture. In medicine, 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma.
In agriculture, 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been studied for its potential use as a herbicide. It has been found to inhibit the growth of various weed species, including barnyardgrass and redroot pigweed. 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has also been shown to have a low toxicity profile, making it a promising alternative to traditional herbicides.
Propiedades
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-5-4-6-16(12(11)2)24-10-17(20)18-14-8-7-13(23-3)9-15(14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPUKKOYMNXZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5106532.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5106556.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5106557.png)
![3-phenyl-N-[1-(1-{[(1R*,2S*)-2-propylcyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5106570.png)
![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(1H-pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5106572.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5106581.png)
![N-{4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl}acetamide](/img/structure/B5106582.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5106584.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5106588.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106591.png)


![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5106600.png)
